molecular formula C11H12BrNO2 B3080693 1-(2-Bromo-5-methoxybenzoyl)azetidine CAS No. 1090366-23-6

1-(2-Bromo-5-methoxybenzoyl)azetidine

Cat. No.: B3080693
CAS No.: 1090366-23-6
M. Wt: 270.12 g/mol
InChI Key: DRHOLMYKBDNKBE-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-methoxybenzoyl)azetidine is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles known for their unique reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-5-methoxybenzoyl)azetidine typically involves the reaction of 2-bromo-5-methoxybenzoyl chloride with azetidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of azetidines, including this compound, often involves the use of microwave irradiation to accelerate the reaction and improve yields. This method is efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-5-methoxybenzoyl)azetidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

    Substitution: Common reagents include sodium iodide in acetone for halogen exchange reactions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

    Substitution: Formation of 1-(2-Iodo-5-methoxybenzoyl)azetidine.

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of 1-(2-Bromo-5-methoxybenzyl)azetidine.

Scientific Research Applications

1-(2-Bromo-5-methoxybenzoyl)azetidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-methoxybenzoyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which makes it highly reactive under appropriate conditions . This reactivity allows it to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing heterocycle.

    2-Bromo-5-methoxybenzoyl chloride: A precursor in the synthesis of 1-(2-Bromo-5-methoxybenzoyl)azetidine.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

azetidin-1-yl-(2-bromo-5-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-15-8-3-4-10(12)9(7-8)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHOLMYKBDNKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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